molecular formula C10H15NO B027075 3-[1-(Dimethylamino)ethyl]phenol CAS No. 105601-04-5

3-[1-(Dimethylamino)ethyl]phenol

Cat. No.: B027075
CAS No.: 105601-04-5
M. Wt: 165.23 g/mol
InChI Key: GQZXRLWUYONVCP-UHFFFAOYSA-N
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Description

3-[1-(Dimethylamino)ethyl]phenol is an organic compound with the molecular formula C10H15NO. It is a phenolic compound characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to a phenol ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(Dimethylamino)ethyl]phenol typically involves the reaction of meta-hydroxyl acetophenone with dimethylamine. One common method is the Leuckart reaction followed by the Eschweiler-Clarke reaction. The process begins with the reaction of meta-hydroxyl acetophenone with formamide to form an intermediate, which is then subjected to reductive amination with dimethylamine to yield the final product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing the use of hazardous substances. The reaction conditions are carefully controlled to achieve efficient conversion and isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-[1-(Dimethylamino)ethyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

Scientific Research Applications

3-[1-(Dimethylamino)ethyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s disease due to its acetylcholinesterase inhibitory activity.

    Industry: Utilized as a surfactant and in the synthesis of polymers and dyes.

Comparison with Similar Compounds

  • 3-[1-(Methylamino)ethyl]phenol
  • 3-[1-(Ethylamino)ethyl]phenol
  • 3-[1-(Dimethylamino)propyl]phenol

Comparison: 3-[1-(Dimethylamino)ethyl]phenol is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher potency as an acetylcholinesterase inhibitor, making it more effective in therapeutic applications. Additionally, its chemical stability and solubility profile make it a preferred choice in various industrial applications .

Properties

IUPAC Name

3-[1-(dimethylamino)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(11(2)3)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZXRLWUYONVCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20328334
Record name 3-[1-(dimethylamino)ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105601-04-5
Record name 3-[1-(Dimethylamino)ethyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105601-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[1-(dimethylamino)ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 3-[1-(dimethylamino)ethyl]
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.558
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

94 g of [1-(3-methoxyphenyl)ethyl]dimethylamine (V) are dissolved in 285 ml of azeotropic hydrobromic acid and the resulting solution is refluxed under stirring using a reflux condenser for 12 hours (bath temperature 145-150° C.). During boiling, the reaction mixture darkens. The solution is then left to cool down to room temperature. Excess hydrobromic acid is evaporated using a rotary vacuum evaporator and the evaporation residue is dissolved in 200 ml of water. The solution is extracted with 3×100 ml ethylacetate. The aqueous fraction is then gradually alkalized with the saturated solution of sodium carbonate with constant stirring (foam creation). The solution becomes milky turbid and it is extracted with 3×200 ml ethylacetate. The ethylacetate fraction is shaken out 1× with water, 1× with brine and dried with anhydrous magnesium sulfate. Activated carbon is added before filtering off the desiccant and the desiccant along with the carbon are filtered off. The ethylacetate solution of compound (IV) is used for the next step.
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
285 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-[1-(Dimethylamino)ethyl]phenol exert its pharmacological effect?

A: this compound, a key component of the drug rivastigmine, acts as a carbamate inhibitor of acetylcholinesterase (AChE) []. This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the brain. By inhibiting AChE, rivastigmine increases the levels of acetylcholine, which can improve cognitive function in patients with Alzheimer's disease [].

Q2: What is the mechanism of interaction between this compound and acetylcholinesterase?

A: this compound carbamylates the active site serine residue of AChE []. Crystal structure analysis of the Torpedo californica AChE-rivastigmine conjugate reveals that the carbamyl group forms a covalent bond with the active site serine, while the this compound moiety occupies the enzyme's anionic site []. This binding disrupts the catalytic triad within the active site, hindering the enzyme's ability to hydrolyze acetylcholine [].

Q3: Are there differences in the inhibition kinetics of this compound towards different types of AChE?

A: Yes, significant differences exist in carbamylation rates and reactivation kinetics of the AChE-rivastigmine conjugate across various species []. Human AChE exhibits a much faster carbamylation rate compared to the enzyme from Torpedo californica []. Furthermore, reactivation of the inhibited enzyme is extremely slow in all studied species, with less than 10% reactivation observed even after 48 hours for the Torpedo californica AChE [].

Q4: What are the advantages of the novel synthesis routes for this compound described in the research?

A4: Several research papers highlight new synthesis methods for this compound that offer various benefits over existing approaches:

  • Shorter synthetic routes: Some methods significantly reduce the number of steps required, simplifying the synthesis process and potentially improving overall yield [, ].
  • Cost-effectiveness: The use of readily available and inexpensive starting materials like meta-hydroxyacetophenone contributes to a more economical production process [, ].
  • Environmental friendliness: By avoiding hazardous substances and minimizing waste generation, these new methods present a more environmentally responsible approach [, ].

Q5: What is the role of (S)-3-[1-(dimethylamino)ethyl]phenol in the synthesis of rivastigmine hydrogen tartrate?

A: (S)-3-[1-(dimethylamino)ethyl]phenol is a crucial chiral intermediate in the synthesis of rivastigmine hydrogen tartrate [, ]. One method involves obtaining (S)-3-[1-(dimethylamino)ethyl]phenol through a chiral resolution of 3-[1-(methylamino)ethyl]phenol using a chiral agent []. Subsequently, this chiral intermediate is reacted with N-methyl-N-ethylformyl chloride, followed by salt formation with levotartaric acid to yield rivastigmine hydrogen tartrate [].

Q6: How is the synthesis of 3-(1-(dimethylamino)ethyl)phenol typically achieved?

A: One common approach utilizes m-hydroxy acetophenone as the starting material [, ]. This compound can be transformed into 3-(1-(dimethylamino)ethyl)phenol through a series of reactions, often involving Leuckart reaction and Eschweiler-Clark reductive methylation [, ].

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